2-Dodecan-2-ylguanidine;phosphoric acid
Description
2-Dodecan-2-ylguanidine;phosphoric acid is a salt or complex formed by the reaction of 2-dodecan-2-ylguanidine (a substituted guanidine derivative) with phosphoric acid (H₃PO₄). Guanidine derivatives are strong organic bases due to the resonance stabilization of their conjugated acid, making them effective in catalysis, ion exchange, and molecular recognition . Phosphoric acid, a triprotic inorganic acid, forms mono-, di-, or tri-substituted salts depending on reaction conditions . This compound’s synthesis likely involves stoichiometric neutralization of guanidine with phosphoric acid, analogous to the formation of aniline phosphates described by Graham in 1833 .
Properties
CAS No. |
58213-59-5 |
|---|---|
Molecular Formula |
C13H32N3O4P |
Molecular Weight |
325.38 g/mol |
IUPAC Name |
2-dodecan-2-ylguanidine;phosphoric acid |
InChI |
InChI=1S/C13H29N3.H3O4P/c1-3-4-5-6-7-8-9-10-11-12(2)16-13(14)15;1-5(2,3)4/h12H,3-11H2,1-2H3,(H4,14,15,16);(H3,1,2,3,4) |
InChI Key |
WGFBFVWKVOUVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecan-2-ylguanidine;phosphoric acid typically involves the reaction of dodecylamine with cyanamide to form dodecylguanidine. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-Dodecan-2-ylguanidine;phosphoric acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Dodecan-2-ylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-Dodecan-2-ylguanidine;phosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dodecan-2-ylguanidine;phosphoric acid involves its interaction with molecular targets through its guanidine and phosphoric acid functional groups. These interactions can affect various biochemical pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Data Tables
Table 1. Solubility and Stability Comparison
| Compound | Water Solubility | Organic Solvent Solubility | Thermal Stability (°C) |
|---|---|---|---|
| 2-Dodecan-2-ylguanidine;H₃PO₄ | Low | High (e.g., toluene) | >150 (decomposes) |
| Aniline Phosphate | High | Moderate | ~100 (decomposes) |
| Guanidine Hydrochloride | Very High | Low | >300 |
| Na₂HPO₄·12H₂O | High | Insoluble | 35 (loses hydration) |
Research Findings and Implications
- Synthesis : Analogous to Graham’s aniline phosphate experiments, 2-dodecan-2-ylguanidine;phosphoric acid likely forms via proton transfer in a polar solvent, yielding a crystalline product .
- Adsorption Properties : Phosphorylated polymers () show high rare-earth element selectivity. The target compound’s guanidine group may enhance adsorption kinetics for transition metals .
- Toxicity: Unlike organophosphorus nerve agents (), this compound’s low volatility and high molecular weight reduce inhalation risks, though dermal toxicity requires evaluation .
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